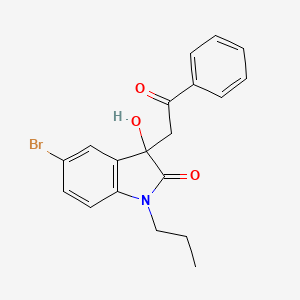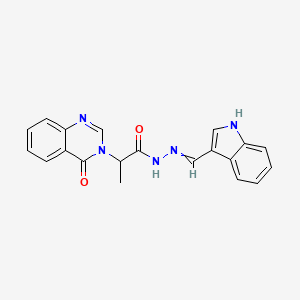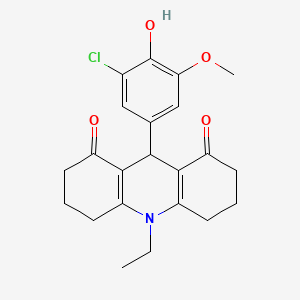
5-bromo-3-hydroxy-3-(2-oxo-2-phenylethyl)-1-propyl-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-3-hydroxy-3-(2-oxo-2-phenylethyl)-1-propyl-1,3-dihydro-2H-indol-2-one is a complex organic compound with the molecular formula C16H12BrNO3 and a molecular weight of 346.18 g/mol . This compound is part of the indolin-2-one family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-hydroxy-3-(2-oxo-2-phenylethyl)-1-propyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. . The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-hydroxy-3-(2-oxo-2-phenylethyl)-1-propyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule .
Scientific Research Applications
5-bromo-3-hydroxy-3-(2-oxo-2-phenylethyl)-1-propyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study various biological processes.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-3-hydroxy-3-(2-oxo-2-phenylethyl)-1-propyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one
- 5-bromo-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one
Uniqueness
Compared to similar compounds, 5-bromo-3-hydroxy-3-(2-oxo-2-phenylethyl)-1-propyl-1,3-dihydro-2H-indol-2-one has unique structural features that contribute to its specific biological activities and applications. Its unique combination of functional groups and molecular structure allows it to interact with different targets and pathways, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C19H18BrNO3 |
|---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
5-bromo-3-hydroxy-3-phenacyl-1-propylindol-2-one |
InChI |
InChI=1S/C19H18BrNO3/c1-2-10-21-16-9-8-14(20)11-15(16)19(24,18(21)23)12-17(22)13-6-4-3-5-7-13/h3-9,11,24H,2,10,12H2,1H3 |
InChI Key |
DMMHANPSIRPGIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[({(2Z)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate](/img/structure/B11604058.png)
![3-hydroxy-3-{2-[2-methyl-5-(propan-2-yl)phenyl]-2-oxoethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B11604062.png)
![ethyl (3aS,4R,9bR)-4-[4-(methoxycarbonyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B11604064.png)
![3-[1-(3,5-dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11604068.png)
![methyl (5E)-5-{[1-(3-chloro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11604073.png)
![(2Z,6E)-4-methyl-2,6-bis[(5-methylfuran-2-yl)methylidene]cyclohexan-1-one](/img/structure/B11604075.png)
![(3-fluorophenyl)({[(4E)-7-methoxy-2,3-dihydro-4H-chromen-4-ylidene]amino}oxy)methanone](/img/structure/B11604081.png)
![N-[2-(3-bromo-4-hydroxyphenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B11604086.png)
![2,5-bis(1H-benzotriazol-1-yl)-3,6-bis[(3-methylphenyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B11604088.png)

![5-[4-(difluoromethoxy)phenyl]-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B11604102.png)
![2-(4-Chlorophenoxy)-1-[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]ethanone](/img/structure/B11604117.png)

![methyl (4Z)-4-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11604129.png)
